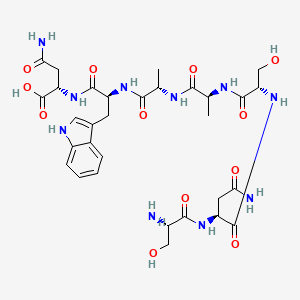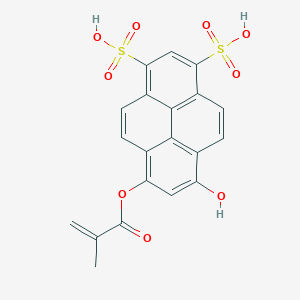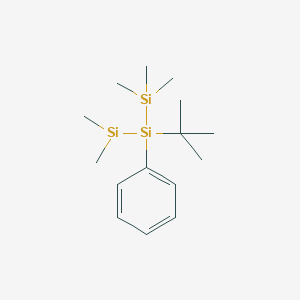![molecular formula C20H16N2 B14228735 N-[(Anthracen-9-YL)methyl]pyridin-3-amine CAS No. 596813-63-7](/img/structure/B14228735.png)
N-[(Anthracen-9-YL)methyl]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Anthracen-9-YL)methyl]pyridin-3-amine is a compound that combines the structural features of anthracene and pyridine. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings, while pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Anthracen-9-YL)methyl]pyridin-3-amine typically involves the reaction of anthracene-9-carbaldehyde with pyridin-3-amine in the presence of a reducing agent. One common method is the reductive amination process, where the aldehyde group of anthracene-9-carbaldehyde reacts with the amine group of pyridin-3-amine to form an imine intermediate, which is then reduced to the desired amine product.
Reaction Conditions:
Reactants: Anthracene-9-carbaldehyde and pyridin-3-amine
Catalyst: Sodium triacetoxyborohydride or similar reducing agents
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Anthracen-9-YL)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the anthracene ring, while nucleophilic substitution can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Anthraquinone derivatives
Reduction: Piperidine derivatives
Substitution: Halogenated anthracene or pyridine derivatives
Applications De Recherche Scientifique
N-[(Anthracen-9-YL)methyl]pyridin-3-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-[(Anthracen-9-YL)methyl]pyridin-3-amine involves its interaction with specific molecular targets and pathways:
Fluorescence Probing: The compound acts as a fluorescent probe by binding to metal ions, which enhances its fluorescence emission.
DNA Photocleavage: The compound can cleave DNA upon light irradiation by generating reactive oxygen species (ROS) that cause oxidative damage to the DNA strands.
Comparaison Avec Des Composés Similaires
N-[(Anthracen-9-YL)methyl]pyridin-3-amine can be compared with other similar compounds:
N-(Anthracen-9-ylmethyl)-N,N-bis(2-picolyl)amine: Similar in structure but with additional picolyl groups, enhancing its metal-binding properties.
Anthracene-based fluorescent probes: Other anthracene derivatives used for metal ion detection, but this compound offers better selectivity and sensitivity for zinc and copper ions.
Pyridine-based DNA cleaving agents: Compounds like N-(pyridin-3-ylmethyl)aniline, which also exhibit DNA cleavage activity but may differ in their photophysical properties and efficiency.
Propriétés
Numéro CAS |
596813-63-7 |
|---|---|
Formule moléculaire |
C20H16N2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
N-(anthracen-9-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C20H16N2/c1-3-9-18-15(6-1)12-16-7-2-4-10-19(16)20(18)14-22-17-8-5-11-21-13-17/h1-13,22H,14H2 |
Clé InChI |
TVTQLNGPKLJKFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNC4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine](/img/structure/B14228654.png)

![3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one](/img/structure/B14228680.png)

![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228686.png)




![1-Butyl-2-[(prop-2-en-1-yl)amino]-1H-benzimidazole-5-carboxylic acid](/img/structure/B14228703.png)


![5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14228726.png)
![Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)-](/img/structure/B14228734.png)
